BocNH-PEG2-CH2CH2NHMe
Description
Evolution of Poly(ethylene glycol) (PEG) Linkers in Bioconjugation and Chemical Biology
The development of BocNH-PEG2-CH2CH2NHMe is rooted in the broader history and evolution of polyethylene (B3416737) glycol (PEG) linkers.
The use of PEG in biomedical applications, a process known as PEGylation, began in the 1970s as a method to improve the therapeutic properties of proteins. chempep.combiochempeg.com Early research demonstrated that attaching PEG to proteins could extend their in-vivo circulation time and reduce their immunogenicity. chempep.com This led to the FDA approval of the first PEGylated drug, Adagen®, in 1990. biochempeg.com Initially, polydisperse mixtures of PEG were used, but the 1990s saw the development of monodisperse PEG linkers with defined molecular weights and terminal functional groups, allowing for more precise control over the bioconjugation process. chempep.com This advancement has solidified the role of PEGylation as a key strategy in drug development and has driven the demand for a diverse range of functionalized PEG linkers. biochempeg.comtechnologynetworks.com
Functionalized PEG linkers can be broadly classified based on their structure and reactivity. These include:
Homobifunctional linkers: Possess identical reactive groups at both ends.
Heterobifunctional linkers: Feature two different reactive groups, allowing for sequential conjugation of two different molecules. This compound falls into this category.
Branched or multi-arm linkers: Contain multiple PEG chains radiating from a central core, enabling the attachment of multiple molecules. fcad.comaxispharm.com
Cleavable linkers: Incorporate a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes, to release a payload. axispharm.combiochempeg.com
Design Rationale for this compound Molecular Architecture
The specific structure of this compound is a deliberate combination of three key functional components, each contributing to its utility in chemical synthesis.
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. chemistrysteps.comresearchgate.net Its primary function is to temporarily block the reactivity of an amine group to allow for chemical modifications at other sites of a molecule. chemistrysteps.com The Boc group is valued for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be easily removed under mild acidic conditions, often using trifluoroacetic acid (TFA). chemistrysteps.comorganic-chemistry.org This orthogonality makes it compatible with other protecting groups, such as the base-labile Fmoc group, enabling complex, multi-step synthetic strategies. organic-chemistry.org In the context of this compound, the Boc group ensures that the primary amine remains unreactive until its deprotection is strategically desired.
The PEG2 spacer in this compound consists of two ethylene (B1197577) glycol units. This short, hydrophilic chain imparts several beneficial properties to the molecules it is incorporated into. chempep.com
Solubility: The ethylene oxide repeats of the PEG spacer form hydrogen bonds with water, significantly increasing the aqueous solubility of hydrophobic molecules to which it is attached. chempep.comfcad.com This is a crucial property for many biological and pharmaceutical applications.
Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it a suitable component for in vivo applications. chempep.com
Conformational Flexibility: The rotatable C-O bonds within the PEG chain provide conformational flexibility. chempep.com This flexibility can be advantageous in bioconjugates by allowing the linked molecules to adopt optimal orientations for binding to their targets. However, the length of the PEG spacer can also influence the conformational properties of attached peptides, with some studies suggesting a more significant effect on charged peptides compared to neutral ones. nih.govacs.org
The table below summarizes the key properties imparted by the PEG2 spacer.
| Property | Influence of PEG2 Spacer |
| Solubility | Increases solubility in aqueous and some organic solvents. chempep.comfcad.com |
| Biocompatibility | Generally low toxicity and immunogenicity. chempep.com |
| Flexibility | Provides conformational freedom to the linked moieties. chempep.com |
The N-methylated amine at the terminus of this compound is a key feature for its application in targeted molecular design. N-methylated amines are prevalent in many biologically active compounds and pharmaceuticals. nih.govacs.org The presence of the methyl group can influence several properties of the final molecule, including its basicity, nucleophilicity, and steric profile. In the context of synthesizing larger molecules, this secondary amine provides a reactive site for further functionalization after the deprotection of the Boc group on the other end. The synthesis of N-methylamines is an active area of research, with various methods being developed to achieve this transformation efficiently and selectively. nih.govnih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14-6-8-17-10-9-16-7-5-13-4/h13H,5-10H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJYYUCKRLBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bocnh Peg2 Ch2ch2nhme and Analogous Pegylated N Methylated Amines
Modular Synthesis of Poly(ethylene glycol) Linkers with Controlled Terminal Functionality
The construction of the PEG-based backbone of the target molecule necessitates precise control over the length of the oligo(ethylene glycol) chain and the nature of its terminal functional groups. This is achieved through a combination of selective protection strategies and controlled chain elongation techniques.
The protection of amine functionalities is a critical step in multi-step organic synthesis, preventing unwanted side reactions. mychemblog.com The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. fishersci.co.uknih.gov
The most prevalent reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. wikipedia.org The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. This process is typically performed in the presence of a base to neutralize the proton released from the amine, driving the reaction to completion. jk-sci.com Reaction conditions are flexible, with high yields often achieved under mild temperatures. fishersci.co.uk
A variety of solvent and base systems can be employed, allowing for optimization based on the substrate's solubility and reactivity. Common protocols include using bases like sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP) in solvents such as tetrahydrofuran (B95107) (THF), water, acetonitrile (B52724), or dichloromethane (B109758) (DCM). fishersci.co.ukwikipedia.orgchemicalbook.com For instance, protection can be accomplished by stirring the amine with Boc₂O in a biphasic mixture of chloroform (B151607) and aqueous sodium bicarbonate or in an acetonitrile solution with DMAP as a catalyst. fishersci.co.ukchemicalbook.com Chemoselectivity is a key advantage of this method; it is possible to selectively protect primary amines in the presence of other nucleophilic groups, such as hydroxyls, by carefully choosing the reaction conditions. organic-chemistry.org
| Base | Solvent(s) | Typical Conditions | Reference(s) |
| Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | fishersci.co.uk |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile (MeCN) | Room Temperature | wikipedia.orgchemicalbook.com |
| Sodium Hydroxide (NaOH) | Water/THF | 0°C to Room Temperature | wikipedia.org |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | jk-sci.com |
| Iodine (catalytic) | Solvent-free | Ambient Temperature | organic-chemistry.org |
Incorporating a discrete oligo(ethylene glycol) unit, such as the di(ethylene glycol) (PEG2) moiety in the target molecule, requires methods that prevent polymerization and ensure precise length. Stepwise synthesis is the dominant strategy for producing such monodisperse PEGs. nih.gov A common and foundational method for forming the ether linkages in the PEG backbone is the Williamson ether synthesis. acs.orgscilit.com
This approach involves the iterative coupling of PEG building blocks. For example, a mono-protected diethylene glycol unit, activated at one end (e.g., as a tosylate or mesylate) and protected at the other (e.g., with a benzyl (B1604629) or trityl group), can be reacted with a suitable nucleophile. By repeating a sequence of deprotection and coupling steps, the PEG chain can be elongated in a controlled manner. acs.orgbeilstein-journals.org This modularity allows for the precise installation of a PEG2 unit with defined end-group functionalities, which is essential for constructing complex linkers. springernature.com
The synthesis of monodisperse PEGs—pure compounds with a single, defined molecular weight—presents significant challenges compared to the production of conventional, polydisperse PEG mixtures. acs.org Polydispersity in PEG linkers can lead to heterogeneous products, complicating purification, characterization, and potentially impacting biological activity and safety. biochempeg.com
Challenges:
Purification: The primary challenge is the difficulty in separating the desired product from starting materials and byproducts (e.g., from elimination reactions or incomplete conversions), which have very similar physical and chemical properties. acs.orgacs.org
Scalability: Iterative, step-by-step procedures require multiple reaction and purification cycles, making the process time-consuming, costly, and difficult to scale. acs.org
Innovations: To address these issues, significant research has focused on improving synthetic efficiency.
Iterative Exponential Growth (IEG): This strategy, also known as chain doubling, allows for the rapid synthesis of longer PEG chains by coupling two identical PEG fragments, thereby exponentially increasing the molecular weight at each step. nih.govacs.org
Improved Reaction Conditions: The use of alternative bases like potassium bis(trimethylsilyl)amide (KHMDS) has been shown to dramatically accelerate the Williamson ether synthesis, allowing reactions to complete in minutes at room temperature, which minimizes side reactions. acs.org
Strategies for the Formation of N-Methylated Amine Moieties within Complex Scaffolds
The introduction of an N-methyl group is a common strategy in medicinal chemistry to modulate a molecule's properties. nii.ac.jp The synthesis of the N-methylated amine terminus of BocNH-PEG2-CH2CH2NHMe requires methods that are selective for mono-methylation and compatible with the rest of the molecular scaffold.
Reductive amination is a powerful and widely used method for forming C-N bonds. alfa-chemistry.com In the context of N-methylation, this involves the reaction of a primary or secondary amine with an aldehyde (formaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ by a suitable hydride agent. acs.orgnrochemistry.com
Eschweiler-Clarke Reaction: This classic named reaction utilizes excess formaldehyde (B43269) as the C1 source and formic acid as the reducing agent. wikipedia.orgname-reaction.com The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. nrochemistry.com A key advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, as the product lacks the N-H bond necessary to form another iminium ion, thus preventing the formation of quaternary ammonium (B1175870) salts. nrochemistry.comwikipedia.org The reaction is typically robust and can be performed in aqueous solution at elevated temperatures. wikipedia.org
Sodium Triacetoxyborohydride (B8407120) (STAB): A milder and more selective alternative involves using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. acs.orgorganic-chemistry.org STAB is particularly effective for reductive aminations because it is less reactive towards aldehydes and ketones than it is towards the intermediate iminium ion. organic-chemistry.orgwikipedia.org This selectivity allows the reaction to be performed as a one-pot procedure where the amine, formaldehyde, and reducing agent are all mixed together. acs.orgorganic-chemistry.org The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF) at room temperature. organic-chemistry.org Its mild nature makes it compatible with a wide range of acid-sensitive functional groups. organic-chemistry.org
| Method | C1 Source | Reducing Agent | Typical Solvent | Key Features | Reference(s) |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Water or neat | Stops at tertiary amine; robust conditions. | wikipedia.orgname-reaction.com |
| STAB Reductive Amination | Formaldehyde | NaBH(OAc)₃ | DCE, THF | Mild, selective, one-pot procedure; tolerates sensitive groups. | acs.orgorganic-chemistry.orgorganic-chemistry.org |
In recent years, there has been a significant push towards developing more sustainable and atom-economical methods for N-methylation. nih.gov These advanced approaches often use methanol (B129727), a cheap, readily available, and less hazardous C1 source, and produce water as the only byproduct. nih.govorganic-chemistry.org
Transition Metal Catalysis: Many of these methods operate via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. acs.orgacs.org In this process, a transition metal catalyst (commonly based on iridium, ruthenium, or iron) temporarily removes hydrogen from methanol to form formaldehyde and a metal-hydride species in situ. nih.govacs.org The formaldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-methylated amine and regenerate the catalyst. acs.org While effective, these reactions often require elevated temperatures (120-140 °C) and the presence of a base. nih.govorganic-chemistry.orgacs.org A variety of catalysts have been developed, including water-soluble dinuclear iridium complexes and ruthenium complexes, which show high efficiency. nih.govorganic-chemistry.orgresearchgate.net
Photocatalysis: Photocatalytic methods offer an even milder route to N-methylation. These systems can operate at or near ambient temperature under irradiation with light. nii.ac.jp A common system employs a palladium-loaded titanium dioxide (Pd/TiO₂) photocatalyst. nii.ac.jpacs.org Under UV or visible light irradiation, the photocatalyst facilitates the N-methylation of primary and secondary amines using methanol as the C1 source. nii.ac.jpacs.org This approach is highly valuable for the late-stage functionalization of complex molecules and is compatible with various heteroaromatic functionalities often found in pharmaceuticals. nii.ac.jpcam.ac.uk
| Catalytic Approach | C1 Source | Catalyst Example | Conditions | Mechanism | Reference(s) |
| Transition Metal | Methanol | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | Base, 120-140°C | Hydrogen Borrowing | nih.govacs.orgresearchgate.net |
| Transition Metal | Methanol | [(Cp*IrCl)₂(thbpym)][Cl]₂ | Base, 130°C | Hydrogen Borrowing | organic-chemistry.orgacs.org |
| Photocatalysis | Methanol | Pd/TiO₂ | UV or Visible Light, 25-50°C | Photocatalytic Redox | nii.ac.jpacs.orgcam.ac.uk |
Orthogonal Protection Schemes for Amine Functionalization in Multi-Step Syntheses, including Solid-Phase Methodologies
In the multi-step synthesis of complex molecules like this compound, which possesses two distinct amine functionalities, an orthogonal protection strategy is paramount. fiveable.me This approach utilizes protecting groups for the same type of functional group (in this case, amines) that can be removed under different, non-interfering conditions. fiveable.memasterorganicchemistry.com This allows for the selective deprotection and subsequent modification of one amine while the other remains shielded, which is essential for controlled, stepwise construction of the target molecule. fiveable.me
The most prevalent orthogonal pairing in modern synthesis, particularly in solid-phase peptide synthesis (SPPS), is the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.comresearchgate.net
Boc (tert-butyloxycarbonyl): This group is stable to basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comresearchgate.net In the target molecule, the Boc group protects the terminal primary amine.
Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). masterorganicchemistry.comresearchgate.net
Other orthogonal sets, such as the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, can also be employed to offer further selective control. researchgate.net
Solid-Phase Synthesis Application:
Solid-phase synthesis offers significant advantages for constructing PEGylated amines by simplifying the purification process at each step to a simple filtration and washing of the resin-bound intermediate. thieme-connect.comnih.gov A potential solid-phase strategy for a molecule analogous to the target compound could involve:
Attachment to Resin: A linker molecule is first attached to a solid support, such as a polystyrene-based resin. thieme-connect.com
Amine Introduction: An amino acid or a similar building block bearing two distinct, orthogonally protected amines is coupled to the resin. For instance, a lysine (B10760008) derivative like Fmoc-Lys(Boc)-OH could be used, where the alpha-amino group is protected by Fmoc and the side-chain amino group is protected by Boc.
Stepwise Elongation: The Fmoc group is removed with piperidine, and the PEG linker units are sequentially coupled to the newly freed amine.
Functionalization: After the PEG chain is built, the terminal functional group can be modified. For example, it could be converted to an aldehyde for subsequent reductive amination.
Cleavage and Final Modification: The Boc group on the lysine side-chain remains intact throughout the synthesis and is only removed during the final cleavage from the resin using a strong acid like TFA.
This methodology allows for the precise installation of different functionalities at either end of the PEG linker. For synthesizing this compound specifically, a resin-bound strategy could start with a protected N-methylethylamine derivative attached to the support, followed by the stepwise addition of the PEG units and finally coupling with a Boc-protected amino acid. acs.org The use of PEG-grafted resins, which show good swelling properties in polar solvents, can be particularly advantageous for these syntheses. thieme-connect.com
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality Notes |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | The most common pair used in solid-phase peptide synthesis (SPPS). masterorganicchemistry.comresearchgate.net |
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂, Pd/C) | Classic pairing; Cbz group is stable to both acid and base used for Boc/Fmoc removal. masterorganicchemistry.com |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Alloc (Allyloxycarbonyl) | Pd(0) Catalysis (e.g., Pd(PPh₃)₄) | Useful for complex syntheses requiring multiple selective deprotections on side chains. researchgate.net |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine (2% in DMF) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | ivDde is hyper-base labile and orthogonal to both Fmoc and Boc/tBu strategies. |
Convergent and Linear Synthesis Pathways towards this compound
A linear synthesis of this compound in the solution phase relies heavily on stepwise elongation of the PEG chain and a series of functional group interconversions (FGIs). FGI is the process of converting one functional group into another to facilitate the next reaction in the sequence. ub.edu
The synthesis could commence from commercially available di(ethylene glycol). A typical sequence would be:
Monoprotection: One of the terminal hydroxyl groups is protected with a group that can be carried through several steps, such as a benzyl (Bn) or dimethoxytrityl (DMTr) ether. beilstein-journals.org
Activation: The remaining free hydroxyl group is activated for nucleophilic substitution, commonly by converting it to a good leaving group like a tosylate (OTs) or mesylate (OMs).
First Amine Introduction: The activated alcohol undergoes nucleophilic substitution with a protected amine species. To install the Boc-protected amine, a reagent like tert-butyl N-(2-hydroxyethyl)carbamate could be used in a Williamson ether synthesis, or a more direct substitution on the tosylate could be performed.
Deprotection and Second Amine Introduction: The protecting group on the other end (e.g., Bn) is removed, and the resulting hydroxyl group is again activated (e.g., converted to a tosylate). This new leaving group is then displaced by N-methylethylamine or a precursor to introduce the second terminus of the molecule.
An alternative stepwise approach involves using monomers that already contain a protecting group, which simplifies the process. beilstein-journals.orgnih.gov For example, a monomer like TsO-PEG-ODMT can be used to elongate a chain in a cycle of deprotection (acidic removal of DMTr) and coupling (Williamson ether synthesis). nih.gov
| Initial Group | Target Group | Typical Reagents | Purpose |
|---|---|---|---|
| Hydroxyl (-OH) | Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine or TEA | Activate alcohol as a good leaving group for Sₙ2 reactions. |
| Tosylate (-OTs) | Azide (B81097) (-N₃) | Sodium azide (NaN₃) | Introduce a nitrogen functionality, which can be easily reduced to a primary amine. mdpi.com |
| Azide (-N₃) | Amine (-NH₂) | H₂, Pd/C; or PPh₃, H₂O (Staudinger reduction) | Form a primary amine from a stable azide precursor. mdpi.com |
| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Jones Oxidation (CrO₃, H₂SO₄); or TEMPO-mediated oxidation | Prepare for amide bond formation via coupling agents. |
| Carboxylic Acid (-COOH) | Amide (-CONHR) | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC, HATU) | Form a stable amide linkage. acs.org |
A convergent synthesis relies on the chemo-selective coupling of two advanced intermediates. A chemo-selective reaction is one that targets a single type of functional group even in the presence of other, potentially reactive groups. acs.org This is crucial for joining complex fragments without disturbing existing protecting groups or functionalities.
For the synthesis of this compound, a convergent strategy could involve the preparation of two key fragments:
Fragment A: BocNH-PEG2-X
Fragment B: Y-CH2CH2NHMe
The reactive handles X and Y are chosen to be complementary and react selectively with each other. Several chemo-selective reactions are suitable for this purpose:
Amide Bond Formation followed by Reduction: One of the most robust methods. Fragment A could be a carboxylic acid (BocNH-PEG2-COOH), and Fragment B could be N-methylethylamine (H-CH2CH2NHMe). These are coupled using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide intermediate: BocNH-PEG2-CO-N(Me)CH2CH2-. The resulting amide is then reduced to the target secondary amine using a reducing agent like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).
Reductive Amination: This powerful reaction forms a C-N bond by reacting a carbonyl compound with an amine in the presence of a mild reducing agent. researchgate.net Here, Fragment A could be an aldehyde (BocNH-PEG2-CHO), and Fragment B would be N-methylethylamine (H2N-CH2CH2NHMe). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a reagent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to yield the final secondary amine linkage. acs.org
Nucleophilic Substitution: Fragment A could be synthesized with a terminal leaving group, such as a tosylate or iodide (BocNH-PEG2-OTs), and Fragment B would be N-methylethylamine, which acts as the nucleophile. The reaction would directly form the C-N bond through an Sₙ2 displacement. Care must be taken to control reaction conditions to avoid over-alkylation of the secondary amine product.
| Reaction Type | Fragment A Functional Group (X) | Fragment B Functional Group (Y) | Key Reagents | Notes |
|---|---|---|---|---|
| Amide Coupling + Reduction | -COOH (Carboxylic Acid) | -NH(Me) (Secondary Amine) | 1. EDC, HOBt, or HATU 2. BH₃·THF or LiAlH₄ | A highly reliable two-step process. The amide coupling is very selective, and reduction conditions are well-established. |
| Reductive Amination | -CHO (Aldehyde) | -NH₂ (Primary Amine) | NaBH(OAc)₃ (STAB) or NaBH₃CN | A one-pot reaction that works well for forming secondary and tertiary amines under mild conditions. acs.orgresearchgate.net |
| Nucleophilic Substitution (Sₙ2) | -OTs, -OMs, -I (Leaving Group) | -NH(Me) (Secondary Amine) | A non-nucleophilic base (e.g., DIEA) may be needed. | Direct and atom-economical, but can be prone to side reactions like elimination or over-alkylation. |
| NHS Ester Amination | -NHS ester | -NH(Me) (Secondary Amine) | Mild base (e.g., TEA, DIEA) | Forms an amide bond directly. The NHS ester is a common activated form of a carboxylic acid. acs.org The resulting amide would require reduction to get the target amine. |
Advanced Applications in Chemical Biology, Bioconjugation, and Medicinal Chemistry Research
BocNH-PEG2-CH2CH2NHMe as a Versatile Molecular Linker in Bioconjugation Strategies
The utility of this compound as a molecular linker is predicated on its heterobifunctional nature, allowing for the sequential and controlled conjugation of different molecular entities. The polyethylene (B3416737) glycol (PEG) component confers desirable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the resulting conjugates. axispharm.comcreativepegworks.compurepeg.com
Principles of Linker Stability, Reactivity, and Cleavability in the Context of this compound
The successful application of a linker in bioconjugation hinges on a careful balance of stability, reactivity, and, in some cases, cleavability. This compound is designed with these principles in mind.
Stability: The ether and amine bonds within the PEG and ethylamine (B1201723) backbone of the linker are generally stable under physiological conditions, ensuring the integrity of the conjugate throughout its intended application. axispharm.com PEGylation, the process of attaching PEG chains, is a well-established strategy to protect molecules from enzymatic degradation and can enhance their in vivo stability. axispharm.com
Reactivity: The reactivity of this compound is dictated by its two terminal amine groups. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a variety of conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a reactive primary amine. semanticscholar.orgmasterorganicchemistry.com This allows for a staged conjugation strategy. The terminal methylamino (secondary amine) group offers a distinct site for conjugation, although it is generally less nucleophilic than a primary amine. acs.org This differential reactivity can be exploited for selective modifications.
Cleavability: The Boc group represents a cleavable functionality. Its removal is a key step in the synthetic application of this linker, enabling the subsequent attachment of a desired molecule. masterorganicchemistry.comaxispharm.combroadpharm.com The core PEG linker itself is non-cleavable, providing a stable connection between the conjugated partners. However, cleavable moieties can be incorporated into molecules attached to the linker if controlled release of a payload is desired.
| Feature | Description | Conditions for Alteration |
| Linker Backbone Stability | The ether and carbon-nitrogen bonds are chemically robust under typical physiological conditions. | Generally stable; harsh chemical conditions not relevant to biological applications would be required for cleavage. |
| Boc Group Stability | Stable to basic and mildly acidic conditions, protecting the primary amine during initial synthetic steps. semanticscholar.org | Cleaved under acidic conditions (e.g., trifluoroacetic acid) to deprotect the primary amine for conjugation. masterorganicchemistry.com |
| Primary Amine Reactivity | Once deprotected, the primary amine is a strong nucleophile, readily reacting with various electrophilic groups. | Activated for conjugation following Boc group removal. |
| Secondary Amine Reactivity | The terminal methylamine (B109427) is also nucleophilic and can be used for conjugation, though its reactivity is generally lower than the primary amine. acs.org | Can be targeted for conjugation, potentially with different reagents or under different reaction conditions than the primary amine. |
Methodologies for Covalent Conjugation to Biomacromolecules (e.g., Peptides, Proteins, Nucleic Acids)
The deprotected primary amine of the linker is the primary site for covalent attachment to biomacromolecules. Standard bioconjugation chemistries targeting common functional groups on peptides, proteins, and nucleic acids can be employed.
Peptides and Proteins: The most common targets for conjugation on proteins are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. After deprotection of the Boc group, the resulting primary amine on the linker can be coupled to carboxylic acid groups on a protein (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) crosslinkers like EDC. researchgate.net Alternatively, the biomolecule can be functionalized with an N-hydroxysuccinimide (NHS) ester, which will readily react with the deprotected amine of the linker to form a stable amide bond. youtube.cominterchim.fr The secondary amine of the linker could also be targeted, for instance, through reaction with ynones for selective modification. acs.org
Nucleic Acids: Modified oligonucleotides containing amine-reactive groups can be synthesized. For example, an amino-modifier C6 phosphoramidite (B1245037) can be incorporated during solid-phase synthesis, which, after deprotection, provides a primary amine for conjugation with an activated form of the linker. Conversely, the linker can be activated (e.g., by converting the secondary amine to a more reactive species or by coupling a molecule with a reactive group to the deprotected primary amine) to react with functionalized nucleic acids.
Synthesis of Small Molecule Conjugates for Targeted Chemical Probes
This compound is an ideal scaffold for the synthesis of targeted chemical probes. A typical synthetic strategy involves a multi-step process:
Activation of the Molecule of Interest: A small molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a specific ligand, is functionalized with an amine-reactive group (e.g., an NHS ester or an isothiocyanate).
Deprotection of the Linker: The Boc group on this compound is removed using acid.
Conjugation: The activated small molecule is then reacted with the deprotected linker, forming a stable covalent bond.
Further Functionalization (Optional): The remaining terminal secondary amine can then be used to attach another molecular entity, such as a targeting ligand that directs the probe to a specific cellular location or protein.
This modular approach allows for the creation of a wide array of chemical probes with tailored properties for various applications in chemical biology, such as cellular imaging and affinity-based protein profiling.
Role in Targeted Protein Degradation (PROTAC) Research
One of the most significant applications of this compound and its derivatives is in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.comtargetmol.commedchemexpress.com
Design and Synthesis of PROTAC Molecules Utilizing PEG-based Linkers, including Derivatives of this compound
A PROTAC molecule is composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase (such as Cereblon or VHL), and a linker that connects the two. nih.gov PEG-based linkers are among the most commonly used linkers in PROTAC design due to their ability to improve solubility and pharmacokinetic properties. precisepeg.combiochempeg.com
A derivative of this compound would be synthesized to have reactive handles at both ends, allowing for the attachment of the POI ligand and the E3 ligase ligand. For example, after deprotection of the Boc group, the primary amine could be coupled to the E3 ligase ligand. The secondary amine at the other end could then be used as a point of attachment for the POI ligand. This sequential synthesis allows for the controlled and modular construction of PROTAC molecules. nih.gov
| PROTAC Component | Function | Role of this compound Derivative |
| POI Ligand | Binds to the target protein destined for degradation. | Can be attached to one end of the linker. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase complex. | Can be attached to the other end of the linker. |
| Linker | Connects the POI and E3 ligase ligands, facilitating the formation of a ternary complex. nih.gov | A derivative of this compound serves as this connecting element, providing appropriate length and flexibility. |
Investigation of Linker Length and Composition on Ternary Complex Formation and Degradation Efficiency
The linker in a PROTAC is not merely a passive spacer; its length and composition are critical determinants of the PROTAC's efficacy. nih.gov The linker must be of an optimal length to allow for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
Linker Length: If the linker is too short, steric hindrance may prevent the formation of the ternary complex. Conversely, if the linker is too long, it may lead to unproductive binding events or decreased stability of the ternary complex. researchgate.net The relatively short and defined length of the PEG2 unit in this compound makes it a useful component for constructing PROTACs where a shorter distance between the POI and E3 ligase is desired. Systematic studies often involve synthesizing a series of PROTACs with varying PEG linker lengths to empirically determine the optimal length for a given target. nih.gov
Linker Composition: The hydrophilic nature of the PEG linker can improve the solubility of the often large and hydrophobic PROTAC molecule, which can in turn enhance cell permeability and bioavailability. axispharm.comprecisepeg.com The flexibility of the PEG chain is also thought to be important, allowing the PROTAC to adopt a conformation that is favorable for ternary complex formation. nih.govresearchgate.net However, overly flexible linkers can sometimes be detrimental, and more rigid linkers may be required to pre-organize the PROTAC into an active conformation. The inclusion of the ethylamine portion in this compound adds a different character to the linker compared to a pure PEG chain, which can influence its conformational preferences and interactions with the proteins.
Research has shown that even subtle changes in linker length and composition can have a profound impact on the stability of the ternary complex and the subsequent efficiency of protein degradation. researchgate.net Therefore, building blocks like this compound are invaluable for creating libraries of PROTACs with diverse linkers to optimize degradation activity for a specific protein target.
Functionalization of E3 Ubiquitin Ligase Ligands and Target Protein Binders with this compound Derivatives
The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality in medicinal chemistry. researchgate.net PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. researchgate.netnih.gov By inducing proximity between the target protein and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein. targetmol.comnih.gov The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting degradation efficiency and selectivity. nih.gov
The compound this compound represents a versatile building block for constructing these crucial linkers. Its structure incorporates key features for the systematic synthesis of PROTACs:
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for a directional and controlled synthetic strategy. This end of the linker can be selectively coupled to either the E3 ligase ligand or the target protein binder. Following this initial conjugation, the Boc group is removed under acidic conditions, exposing a primary amine for subsequent reaction with the second component of the PROTAC.
PEG2 Spacer: The short, hydrophilic di-ethylene glycol (PEG2) spacer provides flexibility and improves the aqueous solubility of the final PROTAC molecule. biochempeg.com This flexibility is essential to allow the two ligands to adopt an optimal orientation for the formation of a productive ternary complex. chempep.com
N-Methylated Amine Terminus: The N-methylated secondary amine at the other end of the molecule offers a distinct point of attachment. This functional group can be coupled to a corresponding reactive site on a ligand, and its presence can modulate the physicochemical properties of the final PROTAC, such as membrane permeability and metabolic stability.
The synthesis of a PROTAC using a derivative of this linker typically involves a multi-step process where the linker is sequentially attached to the two different ligands. The choice of which ligand to attach first depends on the specific chemistry and functional handles available on each binding moiety. E3 ligase ligands for enzymes like Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2) are commonly functionalized for linker attachment to create effective degraders. researchgate.net
| E3 Ubiquitin Ligase | Common Ligand | Typical Attachment Point for Linker |
|---|---|---|
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Glutarimide ring |
| Von Hippel-Lindau (VHL) | Hydroxyproline-based motifs | Secondary amide or hydroxyl group |
| MDM2 | Nutlin, Idasanutlin | Piperazinone core |
| IAPs (Inhibitor of Apoptosis Proteins) | Bestatin, Methyl-bestatin | N-terminus or phenyl ring |
Integration into Peptide and Peptidomimetic Synthesis
Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Boc-Protected Linkers and PEGylated Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that enables the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to an insoluble polymer support. biosynth.combachem.com The choice of protecting group strategy is fundamental to SPPS, with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries being the two dominant approaches. bachem.comnih.gov
In Boc-based SPPS, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. chempep.com This group remains stable during the coupling step but is readily cleaved using a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a new amine for the next coupling cycle. chempep.com Boc-protected linkers like this compound are fully compatible with this strategy. They can be incorporated into a peptide sequence as a specialized building block. The linker is coupled to the N-terminus of the resin-bound peptide chain via its free N-methylated amine (or a carboxyl derivative), and the Boc-protected amine serves as the new N-terminus for further chain elongation.
Furthermore, PEGylation is a widely used strategy in peptide synthesis to overcome challenges associated with aggregation and poor solubility of certain peptide sequences. acs.orgpeptide.com This can be achieved in several ways:
PEGylated Resins: Solid supports, such as TentaGel, are composed of polystyrene beads grafted with polyethylene glycol chains. acs.org These resins provide a more hydrophilic and flexible environment, improving solvation and synthetic outcomes for difficult peptides.
PEGylated Amino Acids: Amino acids can be pre-functionalized with PEG chains before their incorporation into a peptide sequence. acs.org Using Fmoc-protected PEGylated amino acids allows for the insertion of PEG spacers at specific, defined locations within the peptide backbone. acs.orgpeptide.com
The use of Boc-protected PEG linkers combines the advantages of a well-established synthetic methodology with the beneficial properties of PEG, enabling the creation of complex peptides and peptidomimetics with tailored characteristics. peptide.compeptide.com
Impact of PEG Linkers on Peptide Solubility, Conformation, and Biological Activity in Research Applications
Incorporating polyethylene glycol (PEG) linkers into peptides or proteins, a process known as PEGylation, profoundly alters their physicochemical and biological properties. chempep.compeptide.com These modifications are leveraged in research to enhance the performance and utility of peptide-based molecules.
Solubility: PEG is an amphiphilic polymer composed of repeating ethylene (B1197577) oxide units that readily form hydrogen bonds with water molecules. chempep.com Attaching PEG chains to a hydrophobic peptide can significantly increase its solubility in aqueous buffers, which is often a prerequisite for biological assays and therapeutic applications. peptide.compeptide.com
Biological Activity: PEGylation is a proven strategy for improving the pharmacokinetic profile of peptide-based drugs. purepeg.com The PEG chain creates a hydration shell around the peptide, which increases its effective hydrodynamic radius. chempep.com This larger size reduces the rate of renal clearance, thereby extending the peptide's circulation half-life in the body. biochempeg.combroadpharm.com Additionally, this "stealth" effect can mask the peptide from proteolytic enzymes, enhancing its stability, and can reduce its immunogenicity by shielding antigenic epitopes from the immune system. chempep.compeptide.compurepeg.com
| Property | Impact of PEG Linker | Underlying Mechanism |
|---|---|---|
| Aqueous Solubility | Increased | Hydrophilic nature of ethylene glycol units forms hydrogen bonds with water. chempep.com |
| Conformational Stability | Variable (Increase or Decrease) | Flexible chain can act as a hinge or disrupt secondary structures; effect depends on linker chemistry and position. nih.gov |
| Proteolytic Stability | Increased | Steric hindrance from the PEG chain blocks access for proteolytic enzymes. peptide.com |
| Circulation Half-Life | Increased | Larger hydrodynamic size reduces renal clearance. biochempeg.combroadpharm.com |
| Immunogenicity | Decreased | Hydration shell masks antigenic sites from the immune system ("stealth" effect). chempep.compurepeg.com |
Synthesis of N-Methylated Peptide Analogues Incorporating PEG-based Linkers
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a key strategy in medicinal chemistry to enhance the drug-like properties of peptides. researchgate.net This modification can confer several advantages, including increased metabolic stability by protecting the amide bond from proteolytic cleavage, improved membrane permeability, and in some cases, enhanced oral bioavailability. researchgate.netspringernature.com
The compound this compound is directly applicable to the synthesis of N-methylated peptide analogues. The terminal N-methylamine (-NHMe) provides a pre-installed N-methylated moiety. This linker can be incorporated during SPPS to introduce a specific N-methylated segment with an adjacent flexible PEG spacer.
The synthesis of N-methylated peptides presents unique challenges. The coupling of an incoming amino acid to a resin-bound N-methylated amine is often sluggish due to the increased steric hindrance and lower nucleophilicity of the secondary amine compared to a primary amine. springernature.comuiw.edu To overcome this, specialized, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed, sometimes in conjunction with microwave assistance to drive the reaction to completion. springernature.comuiw.edu
Incorporating a PEG-based linker like this compound offers a modular approach to introduce N-methylation. The flexible PEG2 spacer may help to position the N-methylated terminus in a more accessible conformation for the subsequent coupling step, potentially improving reaction efficiency. This strategy allows for the precise placement of N-methylated, PEGylated segments within a peptide sequence to systematically optimize its pharmacokinetic and pharmacodynamic properties.
Development of Research Tools and Advanced Diagnostic Probes
Conjugation to Fluorescent Tags for Live-Cell Imaging and Biochemical Assays
Fluorescently labeled molecules are indispensable tools in modern chemical biology, enabling the visualization and quantification of biological processes in real-time. nih.gov Heterobifunctional linkers are essential for creating these probes, as they provide a means to covalently attach a fluorescent dye to a specific biomolecule of interest, such as a peptide, antibody, or small-molecule inhibitor.
Derivatives of this compound, such as its carboxyl-terminated analogue (Boc-NH-PEG2-CH2CH2COOH), are ideally suited for this purpose. A typical synthetic route for creating a fluorescent probe involves several steps:
The terminal carboxylic acid of the linker is activated, often by converting it into an N-hydroxysuccinimide (NHS) ester.
This activated ester is then reacted with a primary amine on the fluorescent dye molecule to form a stable amide bond.
The Boc protecting group on the other end of the linker is removed with acid.
The newly exposed primary amine is then conjugated to a suitable functional group on the target biomolecule.
The PEG2 spacer in the linker plays a crucial role in the functionality of the resulting probe. It acts as a flexible, hydrophilic spacer that physically separates the fluorescent dye from the target biomolecule. This separation is important for two main reasons:
Preventing Quenching: It minimizes the risk of the biomolecule quenching the dye's fluorescence, ensuring a bright and stable signal.
Maintaining Biological Activity: It reduces the likelihood of the bulky dye sterically interfering with the biomolecule's ability to bind to its cellular target.
This modular approach allows for the rational design of a wide array of fluorescent probes for applications ranging from live-cell imaging and flow cytometry to in-vitro biochemical assays. purepeg.com
| Dye Class | Example Dyes | Typical Reactive Group for Conjugation | Compatible Linker Functional Group |
|---|---|---|---|
| Alexa Fluor | Alexa Fluor 488, Alexa Fluor 647 | NHS ester, Maleimide | Amine, Thiol |
| Cyanine | Cy3, Cy5, Cy7 | NHS ester, Maleimide | Amine, Thiol |
| Fluorescein | FITC (Fluorescein isothiocyanate) | Isothiocyanate | Amine |
| Rhodamine | TRITC (Tetramethylrhodamine isothiocyanate) | Isothiocyanate | Amine |
Radiochemical Labeling Strategies for Molecular Imaging Research
Molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are indispensable tools in both preclinical research and clinical diagnostics. These modalities rely on the detection of radiation emitted from radionuclide-labeled probes that are designed to accumulate at specific sites of interest within the body. The strategic incorporation of radionuclides into targeting molecules, such as peptides, antibodies, or small molecules, is a cornerstone of developing effective imaging agents. This compound serves as a valuable bifunctional linker to facilitate this process.
The primary utility of this linker in radiolabeling lies in its orthogonal protecting group strategy and the reactivity of its terminal amines. The Boc-protected primary amine can be deprotected under acidic conditions to yield a free primary amine, which can be conjugated to a targeting biomolecule. The terminal secondary methylamine then provides a reactive handle for the attachment of a radiolabeled prosthetic group or a chelator for a radiometal.
Key Labeling Approaches:
Prosthetic Group Conjugation: The terminal methylamino group can be acylated with a radiolabeled prosthetic group, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), to introduce a positron-emitting radionuclide like fluorine-18. The secondary amine's reactivity allows for the formation of a stable amide bond. This strategy is widely employed for labeling biomolecules that are not amenable to direct radiolabeling methods.
Chelator Attachment for Radiometals: For radiometals like copper-64 (⁶⁴Cu), gallium-68 (B1239309) (⁶⁸Ga), or zirconium-89 (B1202518) (⁸⁹Zr), a bifunctional chelator is required to stably coordinate the radionuclide. nih.gov The methylamino group of the linker can be used to form a covalent bond with a chelator that has been functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester. For instance, a DOTA-NHS ester can be conjugated to the linker, and the resulting construct can then be used to chelate a radiometal. The PEG linker in this context can also improve the pharmacokinetics of the final radiolabeled conjugate. researchgate.net
The workflow for utilizing this compound in radiochemical labeling typically involves a multi-step synthesis. First, the linker is conjugated to the targeting molecule via its deprotected primary amine. Subsequently, the radiolabeling precursor (prosthetic group or chelator) is attached to the terminal methylamine. Finally, the radionuclide is introduced in the last step to minimize handling of radioactive materials and maximize radiochemical yield. The strategic use of this linker allows for the modular construction of imaging probes with tailored properties.
| Radionuclide | Labeling Strategy | Relevant Chelator/Prosthetic Group | Imaging Modality |
| Fluorine-18 (¹⁸F) | Prosthetic Group Conjugation | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | PET |
| Copper-64 (⁶⁴Cu) | Bifunctional Chelator | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | PET |
| Gallium-68 (⁶⁸Ga) | Bifunctional Chelator | NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | PET |
| Zirconium-89 (⁸⁹Zr) | Bifunctional Chelator | Desferrioxamine (DFO) | PET |
| Technetium-99m (⁹⁹ᵐTc) | Bifunctional Chelator | HYNIC (6-hydrazinonicotinic acid) | SPECT |
| Indium-111 (¹¹¹In) | Bifunctional Chelator | DTPA (diethylenetriaminepentaacetic acid) | SPECT |
Biotinylation for Affinity Purification and Detection Systems
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences. The extraordinarily high affinity of biotin for streptavidin and avidin (B1170675) forms the basis for numerous applications in affinity purification, immunoassays, and detection systems. This compound provides a versatile platform for the site-specific biotinylation of biomolecules.
The linker's utility in biotinylation stems from its ability to be selectively deprotected and conjugated, leaving a reactive handle for the attachment of a biotin moiety. The Boc-protected primary amine can be deprotected and reacted with a carboxyl group on a target molecule, for instance, on the C-terminus or an acidic amino acid residue of a protein. The terminal secondary methylamine is then available for reaction with an amine-reactive biotinylation reagent.
A variety of amine-reactive biotinylation reagents are commercially available, each with different spacer arms and reactivity profiles. alfa-chemistry.com NHS esters of biotin are among the most common and react efficiently with both primary and secondary amines to form stable amide bonds. cyanagen.com The choice of biotinylation reagent can be tailored to the specific application, with longer spacer arms often being used to minimize steric hindrance in the binding of the biotinylated molecule to streptavidin.
Applications in Purification and Detection:
Affinity Purification: A biomolecule of interest can be biotinylated using the this compound linker. This biotinylated molecule can then be selectively captured from a complex mixture, such as a cell lysate, using streptavidin-functionalized beads or resins. After washing away non-specifically bound components, the purified molecule can be eluted.
Detection Systems: In techniques like Western blotting or ELISA (Enzyme-Linked Immunosorbent Assay), biotinylation can be used to enhance signal detection. A primary antibody can be biotinylated, and its binding to the target antigen can then be detected using a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase), which generates a detectable signal upon the addition of a substrate.
The table below summarizes some common amine-reactive biotinylation reagents that could be used in conjunction with the secondary amine of this compound.
| Biotinylation Reagent | Reactive Group | Spacer Arm Length (Å) | Key Features |
| NHS-Biotin | N-Hydroxysuccinimide Ester | 13.5 | Standard reagent for biotinylating amines. |
| NHS-LC-Biotin | N-Hydroxysuccinimide Ester | 22.4 | Long-chain version to reduce steric hindrance. |
| Sulfo-NHS-Biotin | Sulfated N-Hydroxysuccinimide Ester | 13.5 | Water-soluble for labeling cell surface proteins. |
| Sulfo-NHS-LC-Biotin | Sulfated N-Hydroxysuccinimide Ester | 22.4 | Water-soluble with a long spacer arm. |
| PFP-Biotin | Pentafluorophenyl Ester | 15.7 | More reactive than NHS esters, can react with primary and secondary amines. gbiosciences.com |
Research in Material Science and Nanotechnology Applications
Surface Engineering with PEGylated Amines
The modification of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern biomaterial design. The hydrophilic and flexible nature of PEG creates a hydration layer that effectively prevents the non-specific adsorption of proteins and cells, a phenomenon known as bio-fouling. mdpi.commdpi.com BocNH-PEG2-CH2CH2NHMe is an ideal candidate for such surface engineering strategies, offering precise control over the modification process.
In the realm of biosensors and microfluidic devices, preventing non-specific binding is paramount for ensuring signal accuracy and device longevity. Surfaces modified with PEG chains create a steric barrier that repels unwanted biomolecules, thereby enhancing the signal-to-noise ratio. mdpi.comacs.org The use of this compound allows for a two-step functionalization process. First, the terminal N-methylamine can be covalently attached to a device surface (e.g., gold, silica (B1680970), or polymer) through various coupling chemistries. Following this immobilization, the Boc protecting group can be removed under mild acidic conditions to expose the primary amine. broadpharm.com This newly available amine can then be used to conjugate specific biorecognition elements, such as antibodies or nucleic acids, ensuring a well-oriented and functional biosensing interface.
The short PEG2 linker provides sufficient flexibility and hydrophilicity to achieve the desired anti-fouling effect without creating an overly thick insulating layer, which is critical for electrochemical and optical biosensors where proximity to the transducer surface is key. mdpi.comacs.org
Table 1: Impact of PEGylation on Surface Properties for Biosensor Applications
| Surface Property | Unmodified Surface | PEGylated Surface (Conceptual) | Rationale for Improvement |
| Protein Adsorption | High | Low | Steric hindrance and hydrophilic barrier from PEG chains prevent non-specific binding. mdpi.comacs.org |
| Cell Adhesion | High | Low | The hydration layer created by PEG repels cells, improving biocompatibility. researchgate.net |
| Signal-to-Noise Ratio | Low | High | Reduced non-specific binding leads to lower background noise and a clearer signal. |
| Biocompatibility | Variable | High | PEG is well-established as a biocompatible polymer, reducing inflammatory responses. mdpi.com |
Beyond simply preventing adsorption, surfaces functionalized with this compound can be engineered for the controlled loading and subsequent release of therapeutic biomolecules. nih.govnih.gov The terminal N-methylamine can be used to anchor the linker to a substrate, while the deprotected primary amine can be conjugated to a biomolecule of interest. The properties of the PEG linker itself play a crucial role in modulating the release kinetics.
For instance, while the short PEG2 chain in this compound primarily offers hydrophilicity, its incorporation into larger hydrogel networks allows for diffusion-controlled release. nih.gov The crosslinking density of such a hydrogel, which can be influenced by the bifunctional nature of the linker, dictates the mesh size and, consequently, the diffusion rate of the encapsulated biomolecule. nih.gov Furthermore, the amine functionalities allow for the incorporation of pH-sensitive bonds, enabling triggered release in specific microenvironments, such as the acidic milieu of a tumor.
Functionalization of Nanomaterials
The performance of nanomaterials in biological systems is intrinsically linked to their surface chemistry. Unmodified nanoparticles are often prone to aggregation in high ionic strength environments and are rapidly cleared by the immune system. nih.gov PEGylation is a widely adopted strategy to overcome these limitations. nih.govrsc.org
This compound serves as an effective surface modification agent for a variety of nanoparticles, including gold nanoparticles, quantum dots, and liposomes. The terminal N-methylamine can be reacted with the nanoparticle surface, creating a covalent linkage. The PEG2 chain then forms a protective, hydrophilic corona around the nanoparticle. researchgate.netrsc.org This layer provides steric stabilization, preventing the nanoparticles from aggregating in biological fluids like blood serum. nih.govresearchgate.net This enhanced colloidal stability is critical for in vivo applications, as it prolongs circulation time and ensures that the nanoparticles can reach their target site. nih.gov
Table 2: Effect of PEGylation on Nanoparticle Characteristics
| Nanoparticle Parameter | Unfunctionalized Nanoparticles | PEGylated Nanoparticles (Conceptual) | Benefit of PEGylation |
| Hydrodynamic Diameter | Prone to increase via aggregation | Stable | Steric hindrance from PEG chains prevents aggregation. nih.gov |
| Colloidal Stability in Saline | Low (aggregation) | High | Hydrophilic PEG shell improves dispersibility in aqueous and high-salt media. rsc.orgresearchgate.net |
| Protein Opsonization | High | Low | PEG layer shields the nanoparticle surface from opsonin proteins. nih.gov |
| In Vivo Circulation Time | Short | Long | Reduced opsonization leads to decreased clearance by the reticuloendothelial system. nih.gov |
The concept of "smart" or "responsive" nanomaterials that can change their properties in response to specific environmental triggers is a major focus of nanomedicine research. This compound is well-suited for the design of such systems. By replacing the stable amide bond with a cleavable linker (e.g., a disulfide bond for redox sensitivity or a hydrazone for pH sensitivity) when attaching the this compound to a nanoparticle, a sheddable PEG layer can be created. nih.govnih.gov
In a tumor microenvironment, which is characterized by acidic pH and high glutathione (B108866) concentrations, these cleavable linkers would break, causing the PEG shield to detach. nih.govacs.org This "de-PEGylation" can expose underlying cell-penetrating peptides or targeting ligands, enhancing cellular uptake specifically at the disease site. This strategy addresses the "PEG dilemma," where the beneficial stealth properties of PEG can also hinder the nanoparticle's interaction with target cells. nih.gov The deprotected primary amine on the PEG linker itself could also be used to attach environmentally sensitive moieties, further adding to the responsive nature of the nanomaterial. researchgate.net
Polymeric Architectures Incorporating this compound
The heterobifunctional nature of this compound makes it a valuable building block for the synthesis of complex polymeric architectures. It can be used as an initiator for ring-opening polymerizations or incorporated as a side chain in graft copolymers. For example, the terminal N-methylamine could initiate the polymerization of a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA). Subsequently, the Boc group could be removed to allow the grafting of other polymer chains or the attachment of targeting molecules, leading to the formation of well-defined block copolymers or branched structures. mdpi.com
These advanced polymeric architectures can self-assemble into micelles or polymersomes, creating sophisticated nanocarriers for drug delivery. The precise control over the placement of the reactive amine group afforded by the Boc-protection strategy is essential for creating multifunctional systems where different components (e.g., a targeting ligand and a therapeutic agent) can be conjugated to specific locations within the polymer architecture.
Synthesis of Graft Copolymers and Dendrimers with Defined PEG Segments
The defined structure of this compound makes it a valuable tool for the synthesis of graft copolymers and dendrimers with precisely controlled architectures. These advanced polymeric materials are of significant interest for applications ranging from drug delivery to surface modification.
In the synthesis of graft copolymers , this linker can be utilized in either "grafting to" or "grafting from" approaches. In a "grafting to" strategy, a pre-existing polymer backbone with reactive side chains (e.g., carboxylic acids or activated esters) can be functionalized with the deprotected primary amine of the PEG linker. Subsequently, the terminal secondary amine can be used for further modification. Conversely, in a "grafting from" approach, the secondary amine could be used to initiate the polymerization of a monomer, growing a polymer chain from the PEG linker which is then attached to a primary backbone. The presence of the Boc-protected amine allows for the creation of well-defined block copolymers as part of the grafted chain. The amphiphilic nature of graft copolymers containing PEG segments can lead to the formation of micelles or other nano-assemblies in aqueous environments. researchgate.netresearcher.life
Dendrimers , which are highly branched, monodisperse macromolecules, can be synthesized in a stepwise fashion using this compound. The orthogonal reactivity of the two amine groups is crucial for the controlled, generational growth of the dendrimer. For instance, the secondary amine could be reacted with a trifunctional core, and after deprotection of the Boc group, the newly exposed primary amines can be reacted with more building blocks. The incorporation of PEG chains into the dendrimer structure enhances their solubility and biocompatibility. researchgate.netnih.gov The use of Boc-protected amines on the periphery of dendrimers is a well-established strategy for creating complex and highly functionalized macromolecules. researchgate.netnih.gov
Below is a representative table illustrating the characteristics of graft copolymers synthesized using PEG linkers, which would be analogous to those prepared with this compound.
| Polymer Backbone | Grafting Method | PEG Side Chain MW (Da) | Grafting Density (%) | Resulting Properties |
|---|---|---|---|---|
| Poly(L-lysine) | Grafting to | ~250 | 15 | Increased water solubility, formation of nanoparticles |
| Poly(methacrylic acid) | Grafting to | ~250 | 25 | pH-responsive hydrogel formation |
| Poly(hydroxyethyl methacrylate) | Grafting from | Variable | 10 | Enhanced biocompatibility, reduced protein adsorption |
Hydrogel Development with Crosslinkable PEG Moieties for Tissue Engineering Scaffolds
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal candidates for tissue engineering scaffolds. polysciences.com The properties of hydrogels, such as their mechanical strength, degradation rate, and ability to support cell growth, can be precisely tuned by the choice of polymer precursors and crosslinking chemistry. nih.govnih.gov
This compound can be incorporated into hydrogel networks to impart specific functionalities. After deprotection of the Boc group, the resulting primary amine, along with the existing secondary amine, can serve as points for crosslinking. Various crosslinking strategies can be employed, including reactions with multi-arm PEG-NHS esters or other amine-reactive crosslinkers. nih.gov The use of a short PEG linker like this can influence the crosslinking density and, consequently, the mechanical properties of the hydrogel.
The ability to introduce a defined PEG segment into the hydrogel structure enhances its hydrophilicity and biocompatibility, which are crucial for creating a favorable environment for cell encapsulation, proliferation, and differentiation. polysciences.com The terminal amines can also be used to conjugate bioactive molecules, such as cell adhesion peptides (e.g., RGD) or growth factors, to the hydrogel scaffold to promote specific cellular responses.
The table below summarizes the properties of PEG-based hydrogels developed for tissue engineering, which are relevant to hydrogels that could be synthesized using this compound.
| Crosslinking Strategy | PEG Precursor | Water Content (%) | Compressive Modulus (kPa) | Application |
|---|---|---|---|---|
| Michael Addition | Multi-arm PEG-acrylate | 95-98 | 1-10 | Soft tissue engineering |
| Enzymatic Crosslinking | PEG-tyramine | 90-95 | 5-25 | Injectable cell delivery |
| Amide Bond Formation | Multi-arm PEG-NHS ester + diamine-PEG | 92-97 | 2-15 | Cartilage regeneration |
Analytical Methodologies for the Characterization of Bocnh Peg2 Ch2ch2nhme and Its Conjugates
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure, assessing purity, and identifying functional groups of the linker and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of BocNH-PEG2-CH2CH2NHMe. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are employed for complete assignment and confirmation. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish connectivity between protons and carbons, confirming the precise arrangement of the Boc protecting group, the PEG spacer, and the terminal amine. nih.gov
Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique particularly useful for assessing the purity of the linker and confirming successful conjugation. nih.govucsb.edu DOSY separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which correlate with molecular size. nih.govrsc.org This allows for the clear differentiation between the unconjugated linker, the conjugated product, and any unreacted starting materials, providing a non-destructive method to assess sample composition and purity. nih.gov For instance, in a reaction mixture, the larger conjugate will exhibit a smaller diffusion coefficient compared to the free linker. nih.govrsc.org
Table 1: Representative ¹H NMR Chemical Shifts for Boc-Protected PEG Linkers
| Functional Group | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Boc, -(CH₃)₃ | 1.45 |
| PEG, -O-CH₂-CH₂-O- | 3.65 |
| Methylene adjacent to Boc-NH | 3.30 |
| Methylene adjacent to terminal NHMe | 2.80 |
| Methyl of NHMe | 2.45 |
Note: Exact chemical shifts can vary depending on the solvent and specific molecular environment.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound, providing highly accurate mass measurements. researchgate.net Unlike standard mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can determine the mass of a molecule to within a few parts per million (ppm). researchgate.netnih.gov This level of precision allows for the unequivocal determination of the elemental formula of the parent compound, confirming its identity. chemrxiv.org
HRMS is also invaluable for identifying and characterizing synthetic intermediates, impurities, and byproducts that may be present in the sample. nih.gov By comparing the exact masses of detected ions to theoretical masses of potential structures, researchers can confidently identify trace-level components that might be missed by lower-resolution techniques. nih.gov When coupled with fragmentation techniques (MS/MS), HRMS can provide structural information on these minor components, aiding in the optimization of synthetic and purification processes. nih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the key functional groups present in this compound. libretexts.org Each functional group has characteristic vibrational frequencies that serve as a molecular fingerprint. researchgate.net
In the IR spectrum of the linker, characteristic absorption bands would confirm the presence of:
N-H stretching from the Boc-protected amine.
C=O stretching of the carbamate (B1207046) group in the Boc moiety, typically a strong band around 1680-1700 cm⁻¹.
C-H stretching from the alkyl chains.
C-O-C stretching of the ether linkages in the PEG backbone, usually a prominent feature around 1100 cm⁻¹. researchgate.net
FTIR is also highly effective for reaction monitoring. nih.gov For example, during the conjugation of the terminal amine to another molecule, the disappearance or shift of the N-H bending vibrations can be tracked. Similarly, the removal of the Boc protecting group can be monitored by the disappearance of the characteristic C=O stretching band. broadpharm.com
Table 2: Key Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Boc-protected) | Stretching | 3300 - 3500 |
| C-H (alkyl) | Stretching | 2850 - 3000 |
| C=O (carbamate) | Stretching | 1680 - 1700 |
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is essential for separating this compound from reaction mixtures and for analyzing the purity and homogeneity of its conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of this compound and separating it from non-polar impurities and starting materials. researchgate.net In RP-HPLC, separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov The Boc-protected linker is relatively hydrophobic and will be retained on the column, while more polar impurities elute earlier.
RP-HPLC is also effective for analyzing the products of conjugation reactions. Covalent attachment of the linker to a biomolecule, such as a peptide or protein, typically increases the hydrophobicity of the conjugate, leading to a longer retention time compared to the unmodified biomolecule. This allows for the separation and quantification of the starting materials, the desired conjugate, and any side products. researchgate.net Detection is often achieved using UV spectroscopy if the conjugate or target molecule contains a chromophore, or with more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) for compounds lacking a UV chromophore. chromatographyonline.comthermofisher.com
Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic volume in solution. This technique is particularly crucial for characterizing conjugates of this compound with large biomolecules like proteins or antibodies. chromatographyonline.com
Table 3: Comparison of Chromatographic Techniques for Analysis
| Technique | Principle of Separation | Primary Application for this compound & Conjugates | Information Gained |
|---|---|---|---|
| RP-HPLC | Polarity/Hydrophobicity | Purity assessment of the linker; Separation of conjugate from unreacted small molecules. | Purity profile, quantification of reactants and products. |
| SEC | Hydrodynamic Volume/Size | Analysis of large molecule conjugates; Assessment of conjugate homogeneity. | Separation of conjugate from unreacted protein, aggregation analysis, degree of PEGylation. |
Hydrophilic Interaction Liquid Chromatography (HILIC) for the Analysis of Polar PEGylated Compounds
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful separation technique for highly polar compounds that are poorly retained in more traditional reversed-phase liquid chromatography (RP-LC). researchgate.netchromatographyonline.com This makes it particularly suitable for the analysis of polar PEGylated molecules like conjugates of this compound.
HILIC utilizes a polar stationary phase (such as silica (B1680970) or zwitterionic materials) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous buffer. merckmillipore.com This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. merckmillipore.com Retention increases with higher organic solvent concentration in the mobile phase, an elution order that is generally opposite to that of RP-LC. chromatographyonline.com
For the analysis of polar PEGylated compounds, HILIC offers several advantages:
Enhanced Retention: It effectively retains polar and hydrophilic molecules that would otherwise elute in or near the void volume in RP-LC. chromatographyonline.commerckmillipore.com
Orthogonal Selectivity: HILIC provides a different selectivity compared to RP-LC, which can be beneficial for separating complex mixtures. chromatographyonline.com
MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), leading to efficient desolvation and potentially increased sensitivity.
HILIC can be used to determine the presence and quantity of polyethylene (B3416737) glycol in various formulations. sielc.com The separation of PEG oligomers can be fine-tuned by adjusting the amount of acetonitrile (B52724) or the pH of the buffer in the mobile phase. sielc.com
| Parameter | Typical Condition/Value | Rationale |
|---|---|---|
| Stationary Phase | Amide, Silica, Zwitterionic (e.g., ZIC-HILIC) | Provides a polar surface for the establishment of the aqueous layer and hydrophilic interactions. merckmillipore.com |
| Mobile Phase (Organic) | Acetonitrile (>70%) | A weak solvent in HILIC, promoting partitioning of polar analytes into the stationary phase's aqueous layer. researchgate.net |
| Mobile Phase (Aqueous) | Water with buffer (e.g., ammonium (B1175870) formate, ammonium acetate) | Forms the hydrophilic layer on the stationary phase and controls ionic interactions. merckmillipore.com |
| Gradient | Decreasing organic concentration (e.g., 95% to 60% ACN) | Water is the strong solvent; increasing its concentration elutes the analytes. |
| Detection | ELSD, RI, Mass Spectrometry (MS) | Suitable for detecting non-chromophoric compounds like PEGs. sielc.com MS provides mass information. |
Advanced Techniques for Investigating Conjugation Sites and Stoichiometry
Determining the precise location and number of PEG moieties attached to a biomolecule is critical, as these factors significantly influence the final product's biological activity and properties. nih.govspringernature.com
Peptide Mapping and UPLC-MS for Site-Specific Conjugation Analysis of PEGylated Peptides and Proteins
Peptide mapping is a cornerstone analytical technique for the detailed structural characterization of proteins and their modifications. nih.govenovatia.com When coupled with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), it becomes a highly sensitive and specific method for identifying the exact amino acid residues where PEGylation has occurred. researchgate.netcreative-proteomics.com
The workflow for peptide mapping of a PEGylated protein involves several key steps:
Proteolytic Digestion: The PEGylated protein is enzymatically digested (e.g., with trypsin) to break it down into smaller, more manageable peptide fragments.
UPLC Separation: The resulting peptide mixture is separated using a high-resolution UPLC system, which offers improved peak resolution and faster analysis times compared to traditional HPLC.
MS and MS/MS Analysis: The separated peptides are introduced into a mass spectrometer. The MS scan determines the mass-to-charge ratio (m/z) of the intact peptides. A mass shift corresponding to the mass of the attached PEG moiety indicates a PEGylated peptide. Subsequently, tandem mass spectrometry (MS/MS) is performed, where the PEGylated peptide is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence information, allowing for the unambiguous identification of the modified amino acid. springernature.comresearchgate.net
A comparative analysis of the peptide maps from the PEGylated and un-PEGylated protein is used to pinpoint the modification sites. nih.gov The confidence and robustness of the peptide mapping workflow depend on the LC system's ability to deliver a consistent and reproducible mobile phase gradient.
| Peptide Fragment (from Trypsin Digest) | Observed Mass (Unconjugated Protein) | Observed Mass (PEGylated Protein) | Conclusion from MS/MS |
|---|---|---|---|
| T1 (N-terminal peptide) | 1542.7 Da | 1818.0 Da (Δ +275.3 Da) | PEGylation confirmed on the N-terminal amine. |
| T2 (Internal peptide with Lys) | 987.5 Da | 1262.8 Da (Δ +275.3 Da) | PEGylation confirmed on the Lysine (B10760008) side chain. |
| T3 (Internal peptide, no reactive sites) | 1215.6 Da | 1215.6 Da | No modification detected. |
Kinetic Studies of Boc Deprotection and Terminal Amine Reactivity for Optimization of Conjugation Protocols
The this compound linker requires the removal of the Boc (tert-butyloxycarbonyl) protecting group to liberate the primary amine for subsequent conjugation reactions. The efficiency and selectivity of this deprotection step are critical for a successful conjugation protocol. Kinetic studies are essential to understand the reaction mechanism and to optimize conditions to maximize yield and minimize side reactions.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netresearchgate.net The rate of this acid-catalyzed reaction can exhibit a second-order dependence on the acid concentration. researchgate.net Kinetic analysis helps in determining the optimal acid concentration and reaction time to ensure complete deprotection without causing degradation of the PEG linker or the target molecule. nih.govrjptonline.org
Factors influencing the kinetics of Boc deprotection include:
Acid Strength and Concentration: Higher acid concentration generally leads to faster deprotection rates. researchgate.net
Temperature: Thermal deprotection is also possible, with reaction rates being highly temperature-dependent. Selective deprotection can sometimes be achieved through precise temperature control. researchgate.netacs.org
Solvent: The choice of solvent can significantly impact the reaction efficiency. acs.org
Once the Boc group is removed, the reactivity of the now-exposed terminal primary amine is crucial for the conjugation step. This amine can be reacted with various functional groups on a target molecule, such as activated esters (e.g., NHS esters) or aldehydes (via reductive amination). creativepegworks.comjenkemusa.com The pKa of the N-terminal α-amine is typically lower than that of the ε-amine of lysine residues, which can allow for site-selective modification at the N-terminus by controlling the reaction pH. nih.govresearchgate.net Kinetic studies of the conjugation reaction itself are performed to optimize parameters like pH, temperature, and reactant concentrations to achieve the desired degree of substitution and product homogeneity.
| Parameter | Effect on Reaction Rate | Optimization Goal |
|---|---|---|
| Acid Concentration | Increases with higher concentration (often second-order dependence). researchgate.net | Use sufficient acid for complete reaction in a reasonable time without causing degradation. |
| Temperature | Increases with higher temperature. | Balance reaction speed with the stability of reactants and products. acs.org |
| Reaction Time | Longer time leads to higher conversion. | Determine the minimum time required for complete deprotection to minimize side reactions. rjptonline.org |
| Solvent Polarity | Can significantly affect reaction efficiency. acs.org | Select a solvent that ensures solubility of all components and facilitates the desired reaction pathway. |
Enzyme-Linked Immunosorbent Assays (ELISA) for the Detection of PEGylated Molecules in Research Samples
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and widely used immunoassay for the detection and quantification of molecules in complex biological samples such as serum or plasma. nih.govcreative-diagnostics.comresearchgate.net Specific ELISAs can be developed to measure the concentration of PEGylated molecules, which is crucial for pharmacokinetic and biodistribution studies. creative-proteomics.comacs.org
Several ELISA formats can be employed for the analysis of PEGylated compounds, each with distinct advantages: semanticscholar.org
Direct ELISA: The PEGylated molecule is directly coated onto the microplate wells. An enzyme-labeled antibody specific to the PEG moiety or the conjugated molecule is then used for detection. While simple, this format may not distinguish between conjugated and unconjugated proteins if an anti-protein antibody is used. nih.gov
Competitive ELISA: A known amount of PEGylated protein is coated on the plate. The sample containing the unknown amount of PEGylated analyte competes with a fixed amount of biotinylated-PEGylated protein for binding to a limited amount of anti-PEG antibody. The resulting signal is inversely proportional to the amount of analyte in the sample. This format can detect both free and conjugated forms of PEG.
Sandwich ELISA: This is a highly specific format that uses two antibodies. A capture antibody (e.g., specific to the protein part of the conjugate) is coated on the plate. After the sample is added, a detection antibody (e.g., an anti-PEG antibody conjugated to an enzyme) is added to bind to the captured analyte. This "sandwich" ensures that only the intact PEGylated conjugate is detected. semanticscholar.org
The development of monoclonal antibodies specific to the PEG backbone has been instrumental in creating sensitive and specific ELISAs for a wide range of PEGylated therapeutics. creative-diagnostics.com These assays are vital tools in drug development for lead candidate identification, formulation studies, and quality control.
| ELISA Format | Principle | Primary Advantage | Primary Limitation |
|---|---|---|---|
| Direct | Antigen coated on plate, detected by a labeled primary antibody. | Simple and fast procedure. | May have high background and lower specificity. nih.gov |
| Competitive | Analyte in sample competes with a labeled antigen for a limited number of antibody binding sites. | High sensitivity for small antigens; can detect total PEG (free and conjugated). | Signal is inversely proportional, which can be less intuitive. |
| Sandwich | Analyte is "sandwiched" between a capture and a detection antibody. | High specificity and sensitivity; only detects intact conjugate. | Requires two different antibodies that can bind the analyte simultaneously. |
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry Approaches for the Synthesis of BocNH-PEG2-CH2CH2NHMe and Related Linkers
The synthesis of polyethylene (B3416737) glycol (PEG) linkers, including this compound, has traditionally relied on methods that may not align with the principles of green chemistry. Future research will increasingly focus on developing more sustainable and environmentally friendly synthetic routes.
Key Areas of Innovation:
Use of Greener Solvents: Polyethylene glycol itself is considered a green and biodegradable polymeric solvent. rsc.org Research is exploring its use as a reaction medium for various organic syntheses, potentially reducing the reliance on more hazardous solvents. rsc.orgnsf.gov
Biocatalysis: Enzymatic approaches offer a high degree of selectivity and can often be performed under milder reaction conditions, reducing energy consumption and waste generation.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies for PEG linkers will aim for higher atom economy.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of PEG and its derivatives is a long-term goal to reduce the environmental footprint of these essential linkers. halo.science
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for PEG Linkers
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvents | Often relies on volatile organic compounds (VOCs). | Utilization of water, supercritical fluids, or green solvents like PEG itself. rsc.orgnsf.gov |
| Catalysts | May involve heavy metal catalysts. | Employment of biocatalysts or more environmentally benign catalysts. halo.science |
| Energy Consumption | Can require high temperatures and pressures. | Milder reaction conditions, potentially utilizing microwave-assisted synthesis. nsf.gov |
| Waste Generation | May produce significant amounts of byproducts and waste. | Higher atom economy and generation of less hazardous waste. |
Exploration of this compound in Multi-Targeted Therapeutics and Bifunctional Modalities
The modular nature of this compound makes it an attractive candidate for the construction of multi-targeted therapeutics and bifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). nih.govnih.govbiochempeg.com
PROTACs: In a PROTAC molecule, the linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. biochempeg.com The N-methylated amine in this compound could offer unique conformational properties to the linker, influencing the efficiency of ternary complex formation.
ADCs: In ADCs, the linker connects a potent cytotoxic drug to an antibody that targets a specific cancer cell antigen. biochempeg.comjenkemusa.com The properties of the linker, including its stability in circulation and its ability to release the drug at the target site, are crucial for the efficacy and safety of the ADC. purepeg.commdpi.com The defined length of the PEG2 spacer in this compound can provide optimal spacing between the antibody and the drug.
Dual-Drug Conjugates: The bifunctional nature of this linker allows for the potential attachment of two different therapeutic agents, enabling combination therapy in a single molecule.
Development of Multifunctional PEG Linkers for Spatially and Temporally Controlled Bioconjugates
Moving beyond simple bifunctional linkers, the development of multifunctional PEG linkers will enable the creation of more complex and precisely controlled bioconjugates. vectorlabs.com
Spatially Controlled Bioconjugation: This involves the precise placement of different molecules on a scaffold. rsc.orgnih.govjst.go.jpnih.gov For instance, a multifunctional linker could be used to attach a targeting ligand, a therapeutic agent, and an imaging agent to a nanoparticle, ensuring their optimal spatial arrangement for function.
Temporally Controlled Drug Delivery: This refers to the release of drugs at specific times or in response to specific stimuli. nih.gov This can be achieved by incorporating cleavable moieties into the linker that are sensitive to changes in pH, enzyme activity, or redox potential within the target microenvironment. purepeg.comresearchgate.net The this compound structure could be modified to include such cleavable groups, allowing for triggered drug release.
Integration of Computational Design and Machine Learning Algorithms in Linker Optimization and Predictive Modeling
The rational design of linkers with optimal properties is a significant challenge. Computational tools and machine learning are emerging as powerful approaches to accelerate this process.
Computational Docking and Molecular Dynamics: These methods can be used to predict how a linker will influence the conformation and interaction of the conjugated molecules. researchgate.net This can help in designing linkers that maintain the activity of the biomolecule and facilitate the desired interactions, such as in the formation of a PROTAC ternary complex.
Machine Learning for Linker Optimization: Machine learning algorithms can be trained on existing data to predict the properties of new linker designs. berkeley.eduresearch.googlearxiv.org This can significantly reduce the need for extensive experimental screening and accelerate the discovery of linkers with improved performance. arxiv.org
Predictive Modeling of Bioconjugate Behavior: By integrating computational models with experimental data, it may become possible to predict the in vivo behavior of bioconjugates, including their pharmacokinetics and biodistribution. biorxiv.org
Table 2: Impact of Computational and Machine Learning Approaches on Linker Design
| Approach | Application in Linker Design | Potential Outcome |
| Computational Docking | Predicting the binding pose of linker-drug conjugates to their targets. researchgate.net | Rational design of linkers that do not interfere with binding. |
| Molecular Dynamics Simulations | Simulating the flexibility and conformational space of the linker. | Understanding how linker length and composition affect bioconjugate dynamics. |
| Machine Learning Algorithms | Predicting the physicochemical properties and biological activity of novel linkers. berkeley.eduresearch.googlemedium.com | Accelerated discovery of optimal linker structures. |
| Predictive Modeling | Forecasting the in vivo performance of bioconjugates based on linker properties. biorxiv.org | Reduced reliance on animal testing and more efficient drug development. |
Applications in Advanced Diagnostics and Biosensing Technologies, leveraging the unique properties of the PEGylated N-methylated amine structure
The unique structural features of this compound can be exploited in the development of advanced diagnostic and biosensing platforms.
Enhanced Biosensor Performance: The hydrophilic and biocompatible nature of the PEG spacer can help to reduce non-specific binding of interfering molecules to the sensor surface, thereby improving the signal-to-noise ratio and sensitivity of the assay. youtube.com
Controlled Orientation of Biomolecules: The ability to specifically attach biomolecules to a sensor surface via the linker can ensure their optimal orientation for interaction with the target analyte, leading to improved sensor performance.
Development of Novel Imaging Probes: The linker can be used to conjugate imaging agents, such as fluorescent dyes or radioisotopes, to targeting molecules for in vivo imaging applications. youtube.compurepeg.com The N-methylated amine could potentially influence the photophysical properties of conjugated fluorophores or the chelation of radiometals.
Q & A
Q. What are the critical steps in synthesizing BocNH-PEG2-CH2CH2NHMe, and how can experimental design minimize side reactions?
Answer:
- Key Steps :
- Protection : Use Boc (tert-butyloxycarbonyl) to protect the primary amine, preventing unwanted nucleophilic reactions .
- PEG Spacer Incorporation : Employ coupling agents (e.g., EDC/NHS) to conjugate PEG2, ensuring stoichiometric control to avoid over-substitution .
- Methylamine Derivatization : React the terminal ethylene chain with methylamine under anhydrous conditions to prevent hydrolysis .
- Experimental Design :
Q. Which characterization techniques are essential to confirm the structure and purity of this compound?
Answer:
Q. How should researchers purify this compound, and what metrics indicate successful purification?
Answer:
- Purification Methods :
- Metrics :
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis when facing low yields?
Answer:
- Troubleshooting Framework :
- Kinetic Analysis : Vary temperature (25–60°C) and monitor reaction rates via LC-MS to identify rate-limiting steps .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) for PEG conjugation efficiency .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolyzed Boc groups) and adjust pH or solvent .
- Example Optimization Table :
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temperature | 25°C, 40°C, 60°C | 40°C | +22% |
| Coupling Agent | EDC, DCC, HATU | HATU | +15% |
| Solvent | DCM, DMF, THF | DMF | +18% |
Q. How should researchers address discrepancies in NMR data (e.g., unexpected splitting or shifts) for this compound?
Answer:
- Contradiction Analysis Workflow :
- Purity Check : Re-run HPLC to confirm absence of impurities masking NMR signals .
- Solvent Effects : Compare NMR in CDCl₃ vs. DMSO-d6; PEG protons may show splitting in polar solvents .
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening .
- Complementary Techniques : Use IR spectroscopy to validate carbonyl (Boc, ~1700 cm⁻¹) and amine (~3300 cm⁻¹) groups .
Q. What strategies stabilize this compound during long-term storage, and how can degradation pathways be monitored?
Answer:
- Stabilization Methods :
- Degradation Monitoring :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
